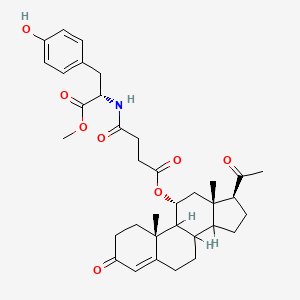
B-CASOMORPHIN BOVINE ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
B-Casomorphin Bovine Acetate: is a peptide derived from the digestion of bovine milk protein, specifically β-caseinThis compound is particularly notable for its potential effects on the gastrointestinal and central nervous systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: : B-Casomorphin Bovine Acetate can be synthesized through enzymatic digestion of β-casein using proteolytic enzymes such as trypsin and chymotrypsin . The process involves the hydrolysis of β-casein to release the peptide. This method can be performed in vitro to simulate gastrointestinal digestion.
Industrial Production Methods: : In an industrial setting, the production of this compound involves the collection of milk from cows with specific β-casein variants (A1 or A2). The milk undergoes enzymatic digestion to release the peptide, which is then purified using techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: : B-Casomorphin Bovine Acetate primarily undergoes hydrolysis reactions during its formation. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Hydrolysis: Enzymes like trypsin and chymotrypsin are commonly used.
Oxidation: Mild oxidizing agents can be used to study the stability of the peptide.
Reduction: Reducing agents like dithiothreitol (DTT) can be used to break disulfide bonds if present.
Major Products: : The primary product of these reactions is this compound itself, along with other smaller peptides and amino acids resulting from the hydrolysis of β-casein .
Scientific Research Applications
B-Casomorphin Bovine Acetate has a wide range of applications in scientific research:
Chemistry: Used as a model peptide to study protein digestion and peptide synthesis.
Biology: Investigated for its role in the gut-brain axis and its effects on gastrointestinal function.
Industry: Utilized in the dairy industry to understand the health impacts of different milk variants (A1 vs.
Mechanism of Action
B-Casomorphin Bovine Acetate exerts its effects by binding to opioid receptors, particularly the μ-opioid receptor . This binding can influence gastrointestinal motility, immune response, and cognitive functions. The peptide’s interaction with these receptors mimics the effects of endogenous opioids, leading to its various physiological effects .
Comparison with Similar Compounds
Similar Compounds
B-Casomorphin-7: Another peptide derived from β-casein, known for its opioid activity.
B-Casomorphin-5: A shorter peptide with similar opioid effects but higher activity.
Neocasomorphin-6: Derived from κ-casein, with distinct opioid receptor affinities.
Uniqueness: : B-Casomorphin Bovine Acetate is unique due to its specific sequence and the conditions under which it is released from β-casein. Its effects on the gut-brain axis and potential therapeutic applications distinguish it from other casomorphins .
Properties
CAS No. |
100900-42-3 |
|---|---|
Molecular Formula |
C14H19NO3 |
Molecular Weight |
0 |
Synonyms |
B-CASOMORPHIN BOVINE ACETATE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



